2-Chloro-6-(difluoromethoxy)benzonitrile
Description
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Properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJABZZZPSRPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-(difluoromethoxy)benzonitrile is an aromatic compound notable for its potential biological activities and applications in pharmaceutical research. This compound, characterized by the presence of a chloro group and a difluoromethoxy substituent, has garnered attention due to its structural features that enhance reactivity and biological interaction potential.
Chemical Structure and Properties
- Molecular Formula : C8H5ClF2NO
- CAS Number : 1261618-35-2
- Key Features : The compound features both chlorine and difluoromethoxy groups, which are known to influence biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. While detailed studies on its precise mechanisms are still emerging, the following pathways have been suggested:
- Inhibition of Protein Kinases : Similar compounds have shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to altered cell proliferation and differentiation patterns, particularly in cancer cells.
- Modulation of Enzyme Activity : The difluoromethoxy group may enhance binding affinity to target enzymes, potentially leading to significant biological effects such as apoptosis or cell cycle arrest.
Anticancer Potential
Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, compounds that share similar substituents have demonstrated efficacy in promoting differentiation in acute myeloid leukemia (AML) cells. This effect was measured using flow cytometry and RNA sequencing, indicating that these compounds could drive differentiation and inhibit cell proliferation .
Toxicity Profile
The toxicity profile of this compound suggests it may pose risks at certain concentrations. Preliminary assessments indicate that it may cause skin irritation and has acute toxicity if ingested . Further studies are required to establish a comprehensive safety profile.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-5-(difluoromethoxy)benzonitrile | C8H5ClF2NO | Similar difluoromethoxy group; different chlorine position |
| 4-Chloro-3-(difluoromethoxy)benzonitrile | C8H5ClF2NO | Different substitution pattern; potential for similar activity |
| 2,6-Dichloro-4-(difluoromethoxy)benzonitrile | C8H5ClF2NO | Additional chlorine atom; may exhibit different reactivity |
| 3,4-Dichloro-2-(difluoromethoxy)benzonitrile | C8H5ClF2NO | Variations in chlorine positioning; unique synthesis routes |
Case Studies
- Differentiation Induction in AML : A study identified several compounds capable of promoting differentiation in AML blasts through a phenotypic screen. Among the hits, those related to this compound showed significant upregulation of differentiation markers such as CD11b in multiple AML cell lines .
- In Vivo Efficacy : Further optimization of related compounds has demonstrated efficacy in reducing tumor burden in preclinical models, suggesting that modifications to the core structure can enhance therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
